molecular formula C16H14N4OS2 B15099055 N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B15099055
M. Wt: 342.4 g/mol
InChI Key: TWVZIGRMMWBHBP-LICLKQGHSA-N
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Description

N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydrazone linkage may also play a role in its biological activity by forming reversible covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is unique due to its combination of thiazole and thiophene rings, which can impart distinct electronic and steric properties.

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C16H14N4OS2/c1-11(21)18-15-14(13-8-5-9-22-13)19-16(23-15)20-17-10-12-6-3-2-4-7-12/h2-10H,1H3,(H,18,21)(H,19,20)/b17-10+

InChI Key

TWVZIGRMMWBHBP-LICLKQGHSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CC=C2)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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